molecular formula C21H21N5O3 B12129563 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12129563
M. Wt: 391.4 g/mol
InChI Key: MSTWTWKKEXEENQ-UHFFFAOYSA-N
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Description

2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a unique structure combining furan, tetrahydrofuran, and pyrroloquinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis

    Pyrroloquinoxaline Core Synthesis: This step often involves the condensation of an appropriate diamine with a diketone or diester under acidic or basic conditions.

    Furan Substitution: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde and a suitable catalyst.

    Tetrahydrofuran Substitution: The tetrahydrofuran moiety is typically introduced through a nucleophilic substitution reaction using tetrahydrofuran-2-carbaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and tetrahydrofuran rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinoxaline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the furan and tetrahydrofuran rings.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating binding affinities and reaction mechanisms.

Medicine

Medically, this compound shows potential as a therapeutic agent. Its ability to interact with biological targets suggests applications in drug discovery, particularly for diseases where modulation of specific pathways is required.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and tetrahydrofuran rings can participate in hydrogen bonding and π-π interactions, while the pyrroloquinoxaline core can engage in stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the tetrahydrofuran moiety.

    2-amino-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the furan moiety.

    1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the amino group.

Uniqueness

The presence of both furan and tetrahydrofuran rings in the same molecule, along with the pyrroloquinoxaline core, makes this compound unique. This combination of structural features allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H21N5O3/c22-19-17(21(27)23-11-13-5-3-9-28-13)18-20(26(19)12-14-6-4-10-29-14)25-16-8-2-1-7-15(16)24-18/h1-2,4,6-8,10,13H,3,5,9,11-12,22H2,(H,23,27)

InChI Key

MSTWTWKKEXEENQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N

Origin of Product

United States

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